3-(5-Amino-3,4-dimethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(5-Amino-3,4-dimethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrothiophene dioxide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-3,4-dimethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3,4-dimethyl-1H-pyrazole-5-amine with tetrahydrothiophene 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reaction to form the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-3,4-dimethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Amino-3,4-dimethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Amino-3,4-dimethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and tetrahydrothiophene dioxide derivatives, such as:
- 3,5-Dimethyl-1H-pyrazole-4-amine
- Tetrahydrothiophene 1,1-dioxide derivatives
Uniqueness
What sets 3-(5-Amino-3,4-dimethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide apart is its unique combination of a pyrazole ring and a tetrahydrothiophene dioxide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O2S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O2S/c1-6-7(2)11-12(9(6)10)8-3-4-15(13,14)5-8/h8H,3-5,10H2,1-2H3 |
InChI Key |
XGGVLVFJPCWHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCS(=O)(=O)C2)N |
Origin of Product |
United States |
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